![molecular formula C16H34O4S B14707420 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol CAS No. 20413-48-3](/img/structure/B14707420.png)
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C16H34O4S. This compound is characterized by the presence of a dodecane sulfonyl group attached to an ethoxyethanol backbone. It is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol typically involves the reaction of dodecane-1-sulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C12H25SO2Cl+HOCH2CH2OH→C12H25SO2OCH2CH2OH+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of dodecane-1-sulfonic acid.
Reduction: Formation of dodecane-1-thiol.
Substitution: Formation of various ethoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol involves its interaction with lipid membranes and proteins. The sulfonyl group interacts with hydrophilic regions, while the dodecane chain interacts with hydrophobic regions, leading to the formation of micelles and other structures. This amphiphilic nature allows it to solubilize various compounds and enhance their bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid phenyl ester
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2-methoxy-phenyl ester
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2,2,3,3-tetrafluoro-propyl ester
Uniqueness
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is unique due to its specific combination of a long hydrophobic dodecane chain and a hydrophilic ethoxyethanol backbone. This unique structure imparts distinct properties such as enhanced solubility and emulsifying capabilities, making it valuable in various applications.
Propiedades
Número CAS |
20413-48-3 |
|---|---|
Fórmula molecular |
C16H34O4S |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-(2-dodecylsulfonylethoxy)ethanol |
InChI |
InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-15-21(18,19)16-14-20-13-12-17/h17H,2-16H2,1H3 |
Clave InChI |
LPOROVZTGVZKBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


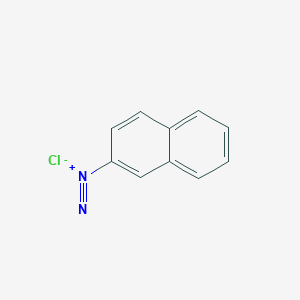
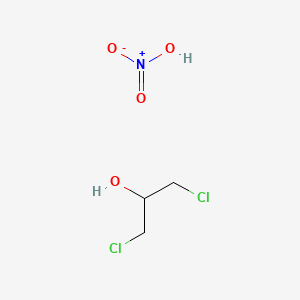
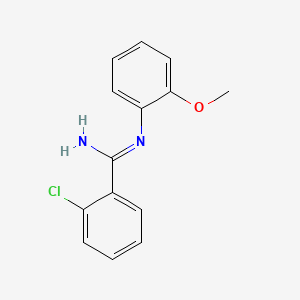
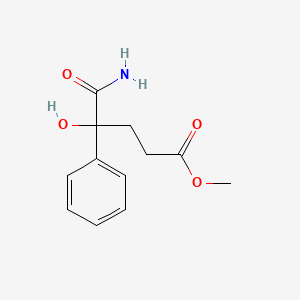

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)


![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

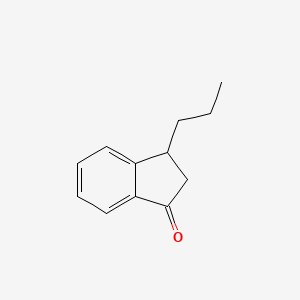
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
